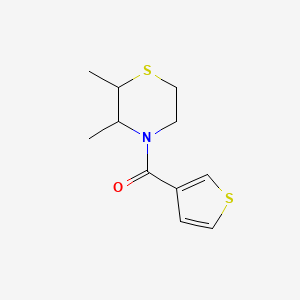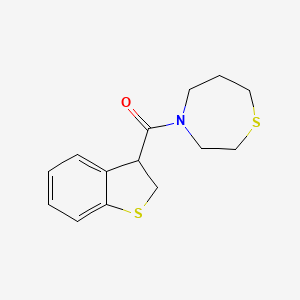
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone, also known as DTMT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DTMT belongs to the family of thioether compounds and has a unique molecular structure that makes it an interesting candidate for various applications in the field of medicine and chemistry.
作用機序
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the invasion and metastasis of cancer cells. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and progression. This compound also reduces the production of reactive oxygen species (ROS), which are harmful molecules that can cause oxidative damage to cells and tissues. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and immune response, leading to a reduction in inflammation and improved immune function.
実験室実験の利点と制限
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone has several advantages as a therapeutic agent, including its high potency, selectivity, and low toxicity. However, there are also some limitations associated with its use in lab experiments. For instance, the synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the high cost of this compound may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone in scientific research. One area of interest is the development of this compound-based drug delivery systems that can target specific cells or tissues in the body. Another potential application of this compound is in the development of combination therapies that can enhance its therapeutic effects. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in scientific research. Its unique molecular structure and mechanism of action make it an interesting candidate for various applications in the field of medicine and chemistry. Further studies are needed to explore its full potential and develop new strategies for its use in the treatment of diseases.
合成法
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone can be synthesized through a multistep process that involves the reaction of 2,3-dimethylthiomorpholine with 3-bromothiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, and the resulting product is then purified using chromatography techniques. The synthesis of this compound is a complex process that requires skilled personnel and specialized equipment.
科学的研究の応用
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. Several research studies have reported the anti-cancer activity of this compound against different types of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
特性
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-8-9(2)15-6-4-12(8)11(13)10-3-5-14-7-10/h3,5,7-9H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJVJNCMOWJSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)
![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)



![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)